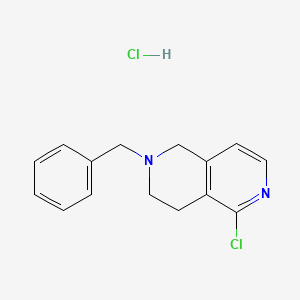

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound featuring a partially hydrogenated naphthyridine core substituted with a benzyl group at position 2 and a chlorine atom at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2.ClH/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWPZUGWPYVIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS Number: 1104027-46-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its synthesis, biological targets, and therapeutic applications.

The compound's chemical formula is , with a molecular weight of approximately 258.75 g/mol. It has a density of and a boiling point of at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂ |

| Molecular Weight | 258.75 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 377.5 ± 42.0 °C |

| Flash Point | 182.1 ± 27.9 °C |

Antitumor Activity

Research indicates that compounds within the naphthyridine family, including derivatives similar to 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, exhibit significant antitumor properties. A study highlighted that certain naphthyridine derivatives have been classified as antitumor agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Cardiovascular Effects

Additionally, some naphthyridine derivatives have been shown to possess cardiovascular activity, acting as antihypertensives and angiotensin II receptor antagonists. These compounds can modulate blood pressure and improve heart function by affecting the renin-angiotensin system .

The biological activity of 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is thought to involve multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors such as the angiotensin II receptor and glycine receptors .

Case Study 1: Antitumor Activity Evaluation

In a comparative study involving various naphthyridine derivatives, it was observed that certain modifications to the naphthyridine structure enhanced antitumor efficacy against melanoma and other neoplasms. The study utilized in vitro assays to determine IC50 values for different derivatives .

Case Study 2: Cardiovascular Impact

A separate investigation focused on the cardiovascular effects of naphthyridine compounds demonstrated their potential as antihypertensive agents through in vivo models. The results indicated a significant reduction in blood pressure in treated subjects compared to controls .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to the tetrahydro-naphthyridine family, which shares structural similarities with pyridopyridazines, pyrano-pyrimidines, and diketoacid derivatives. Key analogs include:

Key Observations :

Physicochemical Properties

Predicted collision cross-section (CCS) values for the target compound’s adducts provide insights into its gas-phase behavior (Table 1). These values are critical for mass spectrometry-based identification but lack direct comparative data for analogs.

Table 1: Predicted CCS Values for the Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.05271 | 131.8 |

| [M+Na]+ | 191.03465 | 146.5 |

| [M-H]- | 167.03815 | 134.0 |

In contrast, the tetrahydro-pyridopyridazine analog () exhibits a crystal structure with distinct bond lengths (e.g., C—C: 1.372–1.384 Å, N—N: 1.431 Å) and hydrogen bonding networks, which influence solubility and thermal stability . The pyrano-pyrimidine derivative () has a high melting point (290–292°C), attributed to its rigid dioxo groups, whereas the target compound’s hydrochloride salt likely has lower thermal stability due to ionic character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.